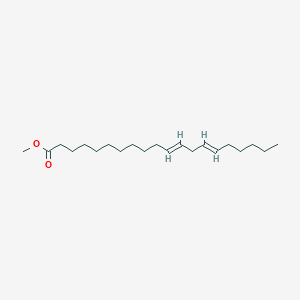

11,14-Eicosadienoic acid, methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (11E,14E)-icosa-11,14-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11H,3-6,9,12-20H2,1-2H3/b8-7+,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJCFAOQCNNFAM-ZDVGBALWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60881251 | |

| Record name | 11,14-eicosadienoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2463-02-7 | |

| Record name | 11,14-Eicosadienoic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,14-eicosadienoic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Bioactive Potential of 11,14-Eicosadienoic Acid, Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological activities of 11,14-Eicosadienoic acid, methyl ester, a polyunsaturated fatty acid methyl ester with significant therapeutic potential. This document details its mechanisms of action, including its roles as an inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) and the leukotriene B4 (LTB4) receptor. Furthermore, this guide elucidates its anti-inflammatory, antioxidant, and vasodilatory properties. Comprehensive experimental protocols for the key assays cited are provided, alongside structured data presentation and visual representations of signaling pathways and experimental workflows to facilitate understanding and replication of these findings.

Core Biological Activities

This compound, the methyl ester form of 11,14-Eicosadienoic acid, exhibits a range of biological effects primarily stemming from its interactions with key enzymes and receptors involved in inflammatory and metabolic pathways.

Enzyme and Receptor Inhibition

This fatty acid ester is a competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo synthesis of guanine (B1146940) nucleotides.[1][2] By inhibiting IMPDH, it can disrupt the proliferation of cells that are highly dependent on this pathway, such as lymphocytes, suggesting a potential application in immunosuppressive therapies.

Simultaneously, it acts as an antagonist at the leukotriene B4 (LTB4) receptor on neutrophils.[1][2] LTB4 is a potent lipid mediator that plays a crucial role in orchestrating inflammatory responses, including chemotaxis and activation of leukocytes. By blocking the LTB4 receptor, this compound can effectively dampen these pro-inflammatory signals.

Anti-Inflammatory and Antioxidant Properties

The anti-inflammatory activity of this compound is further supported by its ability to modulate the production of inflammatory mediators. Studies on related polyunsaturated fatty acids have demonstrated a reduction in the secretion of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), in response to inflammatory stimuli like lipopolysaccharide (LPS).

Furthermore, fatty acid methyl esters have shown notable antioxidant activity.[3][4][5] This is often assessed by their ability to scavenge free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), thereby protecting cells from oxidative damage.

Vasodilatory Effects

In vivo, eicosadienoic acids can be converted by desaturase enzymes into eicosatrienoic acids, which are known to be potent vasodilators.[1][2] This conversion suggests a potential role for this compound in regulating blood pressure and improving vascular health.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activities of 11,14-Eicosadienoic acid and its methyl ester.

Table 1: Enzyme and Receptor Inhibition

| Target | Compound | Inhibition Constant (Ki) | Reference |

| Inosine 5'-monophosphate dehydrogenase | 11(Z),14(Z)-Eicosadienoic acid | 3.1 µM | [1][2] |

| Leukotriene B4 (LTB4) Receptor | 11(Z),14(Z)-Eicosadienoic acid | 3.0 µM | [1][2] |

Table 2: Antioxidant Activity of Related Fatty Acid Methyl Esters

| Assay | Compound/Extract | IC50 Value | Reference |

| DPPH Radical Scavenging | Fatty Acid Methyl Esters from Vegetable Oils | 1.86 - 9.42 µg/mL | [3][4] |

| DPPH Scavenging | Plant extracts containing 11,14-eicosadienoic acid methyl ester | ~0.079 mg/mL | [5] |

| DPPH Radical Scavenging | Essential Oil of Elaeagnus umbellata | 70 µg/mL | [6] |

| ABTS Radical Scavenging | Essential Oil of Elaeagnus umbellata | 105 µg/mL | [6] |

Signaling Pathways and Experimental Workflows

Leukotriene B4 Signaling Pathway and its Inhibition

Caption: Inhibition of the LTB4 signaling pathway by this compound.

Inosine 5'-Monophosphate Dehydrogenase (IMPDH) Catalyzed Reaction and Inhibition

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Antifungal and antioxidant activity of fatty acid methyl esters from vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 2463-02-7 | Benchchem [benchchem.com]

- 6. Chemical composition, in vitro antioxidant, anticholinesterase, and antidiabetic potential of essential oil of Elaeagnus umbellata Thunb - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 11,14-Eicosadienoic Acid, Methyl Ester: Natural Sources, Abundance, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

11,14-Eicosadienoic acid, methyl ester, a derivative of the omega-6 fatty acid, is a naturally occurring compound found across a diverse range of biological sources, from terrestrial plants and fungi to marine algae and various animal tissues. This technical guide provides a comprehensive overview of its natural origins, abundance, and the methodologies for its extraction and analysis. Furthermore, it delves into the biosynthetic and metabolic pathways associated with this compound, offering insights into its potential physiological roles and significance in drug development. All quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further research.

Natural Sources and Abundance

11,14-Eicosadienoic acid and its methyl ester have been identified in a variety of natural sources. The abundance of this fatty acid can vary significantly depending on the organism and environmental conditions. Below is a summary of its known natural occurrences and reported concentrations.

Data Presentation: Abundance in Natural Sources

| Natural Source Category | Specific Organism/Source | Compound Form | Abundance (% of Total Fatty Acids or other units) | Reference(s) |

| Plants | Syringa vulgaris (Lilac) & Fritillaria species | 11,14-Eicosadienoic acid | 0.45–1.2% by weight | [1] |

| Safflower Oil | This compound | Present, specific percentage not consistently reported | [2] | |

| Berberis hispanica | This compound | Present, contributes to antioxidant activity | [1] | |

| Chukrasia velutina | This compound | Identified as a constituent | [1] | |

| Cannabis sativa | 11,14-Eicosadienoic acid | Present | [3] | |

| Algae | Arthrospira platensis (Spirulina) | This compound | Identified as a component | [1] |

| Fungi | Aspergillus spp. | This compound | Present as a metabolite | [1] |

| Animal Tissues | Human Milk | 11,14-Eicosadienoic acid | 0.19% of total fatty acids | [3] |

| Human Placenta | 11,14-Eicosadienoic acid | Identified as a metabolite | [3] | |

| Sea Urchin (Arbacia punctulata) | 11,14-Eicosadienoic acid | Present | [3] |

Biosynthesis and Metabolism

11,14-Eicosadienoic acid is an intermediate in the metabolic pathway of omega-6 fatty acids. Its synthesis begins with the essential fatty acid, linoleic acid, and involves a series of elongation and desaturation reactions catalyzed by specific enzymes.

Biosynthesis Pathway of 11,14-Eicosadienoic Acid

The biosynthesis of 11,14-eicosadienoic acid from linoleic acid is a two-step process involving an elongase and a desaturase enzyme.

Metabolic Fate and Signaling Pathways

11,14-Eicosadienoic acid can be further metabolized to other bioactive lipids, such as eicosatrienoic acids, which are known to be potent vasodilators. Additionally, eicosadienoic acids can modulate inflammatory pathways, for instance, by inhibiting the binding of leukotriene B4 (LTB4) to its receptor on neutrophils.

Experimental Protocols

Accurate quantification and characterization of this compound require robust experimental protocols for extraction, derivatization, and analysis. The following sections provide detailed methodologies adapted from established procedures.

Extraction of Fatty Acids from Plant Seeds

This protocol is suitable for the extraction of lipids from various plant seeds.

Materials:

-

Ground plant seeds

-

2M Methanolic KOH

-

Saturated NaCl solution

-

Anhydrous Sodium Sulfate (B86663)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Weigh approximately 1 gram of finely ground seed material into a centrifuge tube.

-

Add 10 mL of hexane to the tube.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 x g for 10 minutes to pellet the solid material.

-

Carefully decant the hexane supernatant into a clean round-bottom flask.

-

Repeat the extraction (steps 2-5) two more times with fresh hexane, pooling the supernatants.

-

Evaporate the pooled hexane extract to dryness using a rotary evaporator at 40°C.

-

The resulting lipid extract is now ready for derivatization to fatty acid methyl esters (FAMEs).

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the transesterification of the extracted lipids to their corresponding FAMEs for GC-MS analysis.

Materials:

-

Lipid extract from section 3.1

-

2M Methanolic KOH

-

1M H2SO4 in Methanol

-

Hexane

-

Saturated NaCl solution

-

Anhydrous Sodium Sulfate

-

Glass vials with Teflon-lined caps

Procedure:

-

Dissolve the dried lipid extract in 2 mL of hexane in a glass vial.

-

Add 0.1 mL of 2M methanolic KOH.

-

Cap the vial tightly and vortex for 2 minutes. Let the reaction proceed at room temperature for 10 minutes.

-

Neutralize the reaction by adding 0.1 mL of 1M H2SO4 in methanol.

-

Add 2 mL of saturated NaCl solution and vortex for 1 minute.

-

Allow the layers to separate. The upper hexane layer contains the FAMEs.

-

Carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

The FAME solution is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are typical GC-MS parameters for the analysis of FAMEs, including this compound.

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 1 min

-

Ramp 1: 25°C/min to 175°C

-

Ramp 2: 4°C/min to 230°C, hold for 5 min

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-550

Identification: Identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a certified reference standard.

Experimental Workflow Diagram

Conclusion

This compound is a widely distributed, yet often minor, component of the lipid fraction in many natural sources. Its role as an intermediate in the omega-6 fatty acid pathway and its potential to modulate inflammatory responses highlight its biological significance. This guide provides researchers and drug development professionals with a foundational understanding of its natural occurrence, biosynthesis, and analytical methodologies. The provided data and protocols serve as a valuable resource for further investigation into the therapeutic potential of this and related fatty acid derivatives. Future research should focus on obtaining more precise quantitative data from a wider array of organisms and elucidating the specific downstream signaling effects of 11,14-eicosadienoic acid in various physiological and pathological contexts.

References

- 1. Systematic protocol for the accumulation of fatty acid data from multiple tissue samples: tissue handling, lipid extraction and class separation, and capillary gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Video: Analysis of Fatty Acid Content and Composition in Microalgae [jove.com]

- 3. rhizolab.com [rhizolab.com]

physical and chemical properties of 11,14-Eicosadienoic acid, methyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 11,14-Eicosadienoic acid, methyl ester. This long-chain fatty acid methyl ester is a subject of growing interest in biomedical research due to its potential therapeutic applications, including anti-inflammatory and immunomodulatory effects. This document summarizes its key characteristics, provides detailed experimental protocols for its synthesis and analysis, and elucidates its known mechanisms of action through signaling pathway diagrams. All quantitative data is presented in structured tables for clarity and ease of comparison.

Introduction

This compound, a derivative of eicosadienoic acid, is a polyunsaturated fatty acid with 20 carbons in its backbone and two double bonds located at the 11th and 14th positions.[1] It is typically a colorless to pale yellow liquid at room temperature and is soluble in organic solvents.[2] The presence of two double bonds in its structure makes it susceptible to oxidation.[1] This compound has garnered attention for its potential roles in modulating inflammatory pathways and cellular metabolism. This guide aims to be a central resource for professionals working with or investigating this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. It is important to note that while some data is derived from experimental measurements, other values are based on computational models and estimations due to a lack of comprehensive experimental data in the literature.

Identification

| Property | Value | Source(s) |

| IUPAC Name | methyl (11Z,14Z)-icosa-11,14-dienoate | [3] |

| Synonyms | Methyl cis,cis-11,14-eicosadienoate, 11(Z),14(Z)-Eicosadienoic acid methyl ester | [3] |

| CAS Number | 2463-02-7 | [4] |

| Molecular Formula | C₂₁H₃₈O₂ | [3] |

| Molecular Weight | 322.53 g/mol | [5] |

Physical Properties

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [2] |

| Melting Point | Data not available (estimated) | |

| Boiling Point | 396.00 to 397.00 °C @ 760.00 mm Hg (estimated) | [6] |

| Density | Data not available (experimental) | |

| Solubility | Soluble in organic solvents | [2] |

Chemical Properties

| Property | Description | Source(s) |

| Reactivity | The double bonds at the 11 and 14 positions are susceptible to oxidation. | [1] |

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis: Acid-Catalyzed Esterification

This protocol describes a general method for the synthesis of fatty acid methyl esters via acid-catalyzed esterification of the corresponding carboxylic acid.

Materials:

-

11,14-Eicosadienoic acid

-

Methanol (B129727) (anhydrous)

-

Phosphoryl chloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄) as a catalyst

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1 mmol of 11,14-Eicosadienoic acid in 5 mL of anhydrous methanol.

-

Cool the solution in an ice bath.

-

Slowly add 1.2 mmol of POCl₃ (or a catalytic amount of concentrated H₂SO₄) dropwise to the stirring solution.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methyl ester.

Workflow for Acid-Catalyzed Esterification:

Purification: Column Chromatography

This protocol provides a general procedure for the purification of fatty acid methyl esters using silica (B1680970) gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Ethyl acetate

-

Glass chromatography column

-

Glass wool

-

Collection tubes

-

TLC plates and chamber

-

UV lamp

Procedure:

-

Prepare a slurry of silica gel in hexane.

-

Plug the bottom of the chromatography column with a small piece of glass wool.

-

Pour the silica gel slurry into the column, allowing the hexane to drain, to pack the column.

-

Dissolve the crude methyl ester in a minimal amount of hexane.

-

Carefully load the sample onto the top of the silica gel bed.

-

Begin elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 98:2 v/v). The polarity of the solvent can be gradually increased to elute compounds with higher polarity.

-

Collect fractions in separate tubes.

-

Monitor the fractions by TLC to identify those containing the desired product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Workflow for Chromatographic Purification:

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of fatty acid methyl esters by GC-MS.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., DB-23, HP-88)[7]

Sample Preparation:

-

Prepare a dilute solution of the purified this compound in a volatile organic solvent such as hexane.

-

If analyzing a complex mixture, a derivatization step to convert fatty acids to their methyl esters is necessary prior to injection. A common method involves using 10% acetyl chloride in methanol at 80°C for two hours.[8]

GC-MS Parameters (Example):

-

Injection Volume: 1 µL

-

Inlet Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a controlled rate.

-

MS Detector: Electron Ionization (EI) at 70 eV

-

Mass Range: Scan from m/z 50 to 500

Data Analysis: The resulting mass spectrum can be compared with reference spectra from databases (e.g., NIST) to confirm the identity of the compound. The retention time from the gas chromatogram is also a key identifier.

Biological Activity and Signaling Pathways

11,14-Eicosadienoic acid and its methyl ester exhibit notable biological activities, primarily through their interaction with key inflammatory and metabolic pathways.

Antagonism of the Leukotriene B4 (LTB4) Receptor

11,14-Eicosadienoic acid has been identified as an antagonist of the leukotriene B4 (LTB4) receptor.[9] LTB4 is a potent lipid mediator of inflammation that plays a crucial role in the recruitment and activation of immune cells, such as neutrophils.[10] By blocking the LTB4 receptor, 11,14-Eicosadienoic acid can inhibit downstream inflammatory signaling.

Signaling Pathway of LTB4 Receptor Antagonism:

Inhibition of Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH)

11,14-Eicosadienoic acid is a competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH) with respect to IMP, with a reported Ki value of 3.1 µM.[1] IMPDH is a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. Inhibition of IMPDH leads to the depletion of guanine nucleotide pools, which are essential for DNA and RNA synthesis, as well as various signaling processes. This inhibitory action can have immunosuppressive and anti-proliferative effects.

References

- 1. Inhibitory action of polyunsaturated fatty acids on IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. all-cis-11,14-Eicosadienoic acid, Long chain polyunsaturated fatty acid (CAS 2091-39-6) | Abcam [abcam.com]

- 3. Cis-11,14-eicosadienoic acid methyl ester | C21H38O2 | CID 6430995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Leukotriene B4 receptor antagonism reduces monocytic foam cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of inosine monophosphate dehydrogenase reduces adipogenesis and diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. Essential fatty acids are antagonists of the leukotriene B4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Video: Purification of a Total Lipid Extract with Column Chromatography [jove.com]

- 10. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

11,14-Eicosadienoic acid, methyl ester molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and relevant biological and experimental data for 11,14-eicosadienoic acid, methyl ester. The information is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Formula

This compound is a fatty acid methyl ester. Its molecular formula is C21H38O2.[1][2][3][4][5] The structure consists of a 20-carbon chain containing two double bonds at the 11th and 14th positions, with a methyl ester group at one end. The stereochemistry of the double bonds can be either cis (Z) or trans (E), leading to different isomers. The most common naturally occurring form is the cis isomer, specifically (11Z,14Z)-eicosadienoic acid, methyl ester.

Key Identifiers:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C21H38O2 | [1][2][3][4][5] |

| Molecular Weight | 322.53 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [7] |

| Melting Point | -15 °C | [7] |

| Boiling Point | 300-310 °C | [7] |

| Density | ~0.88 g/cm³ | [7] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and dichloromethane. | [7] |

| Kovats Retention Index | Standard non-polar: 2279; Semi-standard non-polar: 2305.9 | [3][6] |

Biological Significance and Signaling

11,14-Eicosadienoic acid is an omega-6 polyunsaturated fatty acid (PUFA).[1][8] In vivo, it is elongated from linoleic acid and can be further metabolized to other important long-chain fatty acids such as dihomo-γ-linolenic acid (DGLA) and arachidonic acid (AA).[8]

The parent fatty acid, 11,14-eicosadienoic acid, has been shown to modulate inflammatory pathways. It can influence the production of pro-inflammatory mediators. For instance, it has been observed to decrease the production of nitric oxide (NO) while increasing the production of prostaglandin (B15479496) E2 (PGE2) in macrophages stimulated with lipopolysaccharide (LPS).[3] Furthermore, the free acid form can competitively inhibit the binding of leukotriene B4 (LTB4) to its receptor on neutrophils.[4] Eicosadienoic acids are also converted by desaturases in vivo to eicosatrienoic acids, which are known to be potent vasodilators.[4]

Below is a simplified diagram illustrating the metabolic context of 11,14-eicosadienoic acid.

This next diagram illustrates the influence of 11,14-eicosadienoic acid on inflammatory signaling.

Experimental Protocols

Synthesis: Esterification of 11,14-Eicosadienoic Acid

A general method for the synthesis of this compound involves the direct esterification of the corresponding free fatty acid.

Materials:

-

11,14-Eicosadienoic acid

-

Methanol (B129727) (anhydrous)

-

Acid catalyst (e.g., concentrated sulfuric acid or hydrochloric acid)

-

Inert gas (e.g., nitrogen or argon)

-

Organic solvent for extraction (e.g., diethyl ether or hexane)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Dissolve 11,14-eicosadienoic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Place the flask under an inert atmosphere.

-

Carefully add a catalytic amount of concentrated acid.

-

Reflux the reaction mixture for a period of 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Add water to the residue and extract the methyl ester with an organic solvent.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude methyl ester.

-

Purify the product by column chromatography or fractional distillation.

The following workflow diagram outlines the synthesis and purification process.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis and quantification of fatty acid methyl esters.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for FAME analysis (e.g., VF-5MS, 30 m x 0.25 mm x 0.25 µm).[9]

Sample Preparation (Derivatization to Pentafluorobenzyl Esters for Enhanced Sensitivity):

-

Dry the sample containing the fatty acid methyl ester under vacuum.

-

Add a solution of 1% pentafluorobenzyl bromide in acetonitrile (B52724) and 1% diisopropylethylamine in acetonitrile.

-

Incubate at room temperature for approximately 20 minutes.

-

Dry the derivatized sample under vacuum.

-

Reconstitute the sample in a suitable solvent (e.g., iso-octane) for injection.

GC-MS Parameters (Example):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Oven Temperature Program: Initial temperature of 60°C, followed by a ramp to 270°C.[9]

-

Ionization Mode: Electron Ionization (EI) or Field Ionization (FI). EI is a hard ionization technique that provides fragmentation patterns for library matching, while FI is a soft ionization method that often preserves the molecular ion.[2]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

The following diagram illustrates the analytical workflow for GC-MS analysis.

References

- 1. Human Metabolome Database: Showing metabocard for Eicosadienoic acid (HMDB0005060) [hmdb.ca]

- 2. jeol.com [jeol.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. larodan.com [larodan.com]

- 6. Cis-11,14-eicosadienoic acid methyl ester | C21H38O2 | CID 6430995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Eicosadienoic acid - Wikipedia [en.wikipedia.org]

- 9. cis-11,14-Eicosadienoic acid, methyl ester [webbook.nist.gov]

Potential Therapeutic Applications of 11,14-Eicosadienoic Acid, Methyl Ester: A Technical Guide

Abstract

11,14-Eicosadienoic acid, methyl ester, a derivative of a naturally occurring polyunsaturated fatty acid, has garnered scientific interest for its diverse biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of its known mechanisms of action, supported by quantitative data and detailed experimental methodologies. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation into its therapeutic potential. Key areas of interest include its anti-inflammatory, antioxidant, and potential anti-cancer properties.

Introduction

This compound is the methyl ester form of 11,14-eicosadienoic acid, a C20:2 polyunsaturated fatty acid (PUFA).[1][2] As a more lipid-soluble derivative, it is often used in research to study the biological roles of its parent fatty acid.[1][2] This compound has been identified in various natural sources, including plant oils, and is recognized for its potential health benefits.[3][4] Its biological effects are largely attributed to its ability to modulate cellular signaling pathways, particularly those involved in inflammation and oxidative stress. This guide will delve into the specific therapeutic applications that have been explored, the underlying molecular mechanisms, and the experimental approaches used to elucidate these properties.

Therapeutic Applications and Mechanisms of Action

The therapeutic potential of this compound spans several key areas, primarily revolving around its anti-inflammatory and cytoprotective effects.

Anti-inflammatory Activity

A significant body of research points to the anti-inflammatory properties of 11,14-eicosadienoic acid and its methyl ester.[3] This activity is mediated through the inhibition of key pro-inflammatory pathways.

2.1.1. Inhibition of Leukotriene B4 (LTB4) Receptor Binding

11,14-Eicosadienoic acid has been shown to be an antagonist of the leukotriene B4 (LTB4) receptor.[1][2] LTB4 is a potent lipid mediator that plays a crucial role in inflammation, particularly in the recruitment and activation of neutrophils. By competitively inhibiting the binding of LTB4 to its receptor on neutrophils, 11,14-eicosadienoic acid can attenuate the inflammatory cascade.[1][2]

Signaling Pathway for LTB4 Receptor Antagonism

Caption: LTB4 receptor antagonism by 11,14-Eicosadienoic acid.

2.1.2. Inhibition of Inosine (B1671953) 5'-monophosphate Dehydrogenase (IMPDH)

11,14-Eicosadienoic acid has been identified as a competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH).[1][2] IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for the proliferation of immune cells like lymphocytes. By inhibiting IMPDH, 11,14-eicosadienoic acid can exert an immunosuppressive effect, which is a key component of its anti-inflammatory action.

IMPDH Inhibition Pathway

Caption: Inhibition of IMPDH by 11,14-Eicosadienoic acid.

Antioxidant Activity

This compound has been reported to possess antioxidant properties, which contribute to its potential therapeutic value by protecting cells from oxidative damage.[3] While the precise mechanisms are not fully elucidated, it is hypothesized to act as a free radical scavenger and may influence endogenous antioxidant defense systems.

Other Potential Applications

-

Metabolic Regulation: Some studies suggest a role for this compound in metabolism and energy expenditure.[3]

-

Cancer Research: Preliminary in vitro and in vivo studies have explored its potential anti-cancer properties, though further research is needed to validate these findings and understand the underlying mechanisms.[3]

Quantitative Data Summary

The following table summarizes the available quantitative data for the inhibitory activity of 11,14-eicosadienoic acid.

| Target | Activity | Value (Ki) | Reference |

| Inosine 5'-monophosphate dehydrogenase | Competitive Inhibition | 3.1 µM | [1][2] |

| Leukotriene B4 Receptor (on neutrophils) | Inhibition of Binding | 3.0 µM | [1][2] |

Experimental Protocols

This section outlines general experimental methodologies that can be employed to investigate the therapeutic properties of this compound.

In Vitro Anti-inflammatory Assays

4.1.1. Leukotriene B4 Receptor Binding Assay

-

Objective: To determine the inhibitory effect of this compound on the binding of LTB4 to its receptor.

-

Methodology:

-

Isolate neutrophils from fresh human blood.

-

Prepare neutrophil membrane fractions.

-

Incubate the membrane fractions with radiolabeled LTB4 (e.g., [3H]LTB4) in the presence and absence of varying concentrations of this compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioligand using liquid scintillation counting.

-

Calculate the concentration of this compound that inhibits 50% of specific [3H]LTB4 binding (IC50) and subsequently determine the Ki value.

-

Workflow for LTB4 Receptor Binding Assay

Caption: Workflow for LTB4 receptor binding assay.

4.1.2. IMPDH Enzyme Inhibition Assay

-

Objective: To measure the inhibitory activity of this compound against IMPDH.

-

Methodology:

-

Use a commercially available recombinant human IMPDH enzyme.

-

The assay measures the conversion of IMP to xanthosine (B1684192) 5'-monophosphate (XMP), which is coupled to the reduction of NAD+ to NADH.

-

The formation of NADH can be monitored spectrophotometrically at 340 nm.

-

Perform the assay in a microplate format with varying concentrations of this compound.

-

Calculate the initial reaction velocities and determine the IC50 value for the compound.

-

Perform kinetic studies with varying substrate (IMP) concentrations to determine the mode of inhibition and the Ki value.

-

In Vitro Antioxidant Assays

4.2.1. DPPH Radical Scavenging Assay

-

Objective: To assess the free radical scavenging activity of this compound.

-

Methodology:

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., ethanol (B145695) or methanol).

-

Add varying concentrations of this compound to the DPPH solution.

-

Incubate the mixture in the dark at room temperature.

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

-

A decrease in absorbance indicates radical scavenging activity.

-

Calculate the percentage of scavenging activity and determine the EC50 value (the concentration required to scavenge 50% of DPPH radicals).

-

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics, particularly in the realm of inflammatory disorders. Its well-defined inhibitory actions on the LTB4 receptor and IMPDH provide a solid foundation for its anti-inflammatory and immunosuppressive potential. The antioxidant properties of this molecule further enhance its therapeutic profile.

Future research should focus on:

-

In vivo efficacy studies: To validate the in vitro findings in relevant animal models of inflammatory diseases.

-

Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of the compound.

-

Structure-activity relationship (SAR) studies: To optimize the molecular structure for enhanced potency and selectivity.

-

Elucidation of downstream signaling pathways: To gain a more comprehensive understanding of its mechanism of action.

By pursuing these research avenues, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of new and effective treatments for a range of inflammatory and oxidative stress-related conditions.

References

The Role of 11,14-Eicosadienoic Acid, Methyl Ester in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11,14-Eicosadienoic acid, methyl ester, a derivative of the naturally occurring omega-6 polyunsaturated fatty acid, is emerging as a molecule of interest in the study of metabolic and inflammatory pathways. This technical guide provides a comprehensive overview of its known roles, supported by quantitative data, detailed experimental methodologies, and visual representations of its metabolic and signaling interactions. As a more lipid-soluble form of 11,14-eicosadienoic acid (EDA), the methyl ester serves as a valuable tool for investigating the biological activities of this fatty acid in cellular and in vivo systems.

Introduction

This compound (C21H38O2) is the methyl ester form of (11Z,14Z)-eicosadienoic acid, a 20-carbon omega-6 polyunsaturated fatty acid (PUFA).[1] While less abundant than other well-known PUFAs like arachidonic acid, EDA and its derivatives are gaining attention for their potential to modulate key metabolic and inflammatory processes.[2][3] This document synthesizes the current understanding of the metabolic fate and signaling roles of this compound, with a focus on providing actionable data and protocols for the scientific community.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C21H38O2 | [4] |

| Molecular Weight | 322.53 g/mol | [4] |

| IUPAC Name | methyl (11Z,14Z)-icosa-11,14-dienoate | [4] |

| CAS Number | 61012-46-2 | [4] |

| Appearance | Liquid | [5] |

| Solubility | Soluble in organic solvents | [5] |

Metabolic Pathways

11,14-Eicosadienoic acid, once hydrolyzed from its methyl ester form within the cell, can be metabolized through several enzymatic pathways, influencing the balance of bioactive lipid mediators.

Elongation and Desaturation

EDA is an intermediate in the metabolic pathway of omega-6 fatty acids. It can be elongated from linoleic acid and is a precursor for other biologically active PUFAs.[2] In murine macrophages, EDA is rapidly taken up and can be metabolized to sciadonic acid (SCA).[2] Its incorporation into cellular lipids also influences the proportions of other key fatty acids like linoleic acid, dihomo-γ-linolenic acid (DGLA), and arachidonic acid (AA).[2]

Cyclooxygenase (COX) Pathway

EDA can serve as a substrate for prostaglandin (B15479496) endoperoxide synthase (cyclooxygenase).[1] The reaction of prostaglandin endoperoxide synthase with cis,cis-eicosa-11,14-dienoic acid has been studied, indicating that it can be converted to prostaglandin-like molecules.[1] In lipopolysaccharide (LPS)-stimulated murine macrophages, EDA has been shown to increase the production of prostaglandin E2 (PGE2), which is associated with the modified expression of cyclooxygenase-2 (COX-2).[2][3]

Metabolism of 11,14-Eicosadienoic Acid by Cyclooxygenase-2.

Role in Signaling Pathways

11,14-Eicosadienoic acid and its metabolites can modulate various signaling pathways, primarily those involved in inflammation.

Anti-inflammatory and Pro-inflammatory Effects

The role of EDA in inflammation appears to be context-dependent. In LPS-stimulated murine macrophages, EDA decreased the production of nitric oxide (NO) while increasing the production of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α).[2] This suggests a differential modulation of inflammatory mediators.[2]

Leukotriene B4 Receptor Antagonism

(11Z,14Z)-Eicosadienoic acid has been shown to be an antagonist of the leukotriene B4 (LTB4) receptor on neutrophils.[6] LTB4 is a potent chemoattractant and pro-inflammatory lipid mediator. By inhibiting the binding of LTB4 to its receptor, EDA can potentially dampen inflammatory responses.

Antagonism of the Leukotriene B4 Receptor by 11,14-Eicosadienoic Acid.

Inhibition of Inosine (B1671953) 5'-monophosphate Dehydrogenase (IMPDH)

(11Z,14Z)-Eicosadienoic acid competitively inhibits inosine 5'-monophosphate dehydrogenase.[6] IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis and are crucial for the proliferation of lymphocytes. This inhibitory action suggests a potential immunosuppressive role.

Quantitative Data

The following table summarizes the available quantitative data on the biological activities of 11,14-eicosadienoic acid.

Table 2: Quantitative Biological Activities of 11,14-Eicosadienoic Acid

| Target | Activity | Value (Ki) | Cell/System | Reference |

| Leukotriene B4 Receptor | Competitive Antagonist | 3.0 µM | Neutrophils | [6][7] |

| Inosine 5'-monophosphate Dehydrogenase | Competitive Inhibitor | 3.1 µM | Not specified | [6][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction, derivatization, and analysis of fatty acids from biological samples.

Objective: To quantify the levels of 11,14-eicosadienoic acid and other fatty acids in cells or tissues.

Materials:

-

Biological sample (cells, tissue)

-

Folch reagent (chloroform:methanol, 2:1, v/v)

-

Internal standard (e.g., heptadecanoic acid)

-

BF3-methanol or HCl-methanol for transesterification

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-23, SP-2560)

Procedure:

-

Lipid Extraction:

-

Homogenize the biological sample in Folch reagent.

-

Add the internal standard.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Derivatization (Transesterification):

-

Add BF3-methanol or HCl-methanol to the dried lipid extract.

-

Heat at 60-100°C for the appropriate time to convert fatty acids to their methyl esters (FAMEs).

-

Cool the reaction and add water and hexane.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

-

GC-MS Analysis:

-

Inject the FAME sample into the GC-MS.

-

Use a temperature program to separate the FAMEs on the capillary column.

-

Identify the this compound peak based on its retention time and mass spectrum.

-

Quantify the amount of the fatty acid by comparing its peak area to that of the internal standard.

-

Workflow for Fatty Acid Analysis by GC-MS.

Cell-Based Assay for Anti-Inflammatory Activity (NF-κB Reporter Assay)

This protocol describes a method to assess the anti-inflammatory potential of this compound by measuring its effect on NF-κB activation.[8]

Objective: To determine if the compound can inhibit the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.

Materials:

-

HEK293 cells stably transfected with an NF-κB-responsive luciferase reporter construct.

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

Tumor necrosis factor-alpha (TNF-α) as the inflammatory stimulus.

-

This compound.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture and Seeding:

-

Culture the HEK293-NF-κB reporter cells under standard conditions.

-

Seed the cells into a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).

-

-

Inflammatory Stimulation:

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a specific duration (e.g., 6-8 hours).

-

-

Luciferase Assay:

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of NF-κB inhibition for each concentration of the compound compared to the TNF-α stimulated control.

-

Determine the IC50 value if a dose-response relationship is observed.

-

Radioligand Binding Assay for Leukotriene B4 Receptor

This protocol details a competitive binding assay to determine the affinity of 11,14-eicosadienoic acid for the LTB4 receptor.[9]

Objective: To quantify the binding affinity (Ki) of the compound to the LTB4 receptor.

Materials:

-

Cell membranes expressing the LTB4 receptor (e.g., from neutrophils or a recombinant cell line).

-

Radiolabeled LTB4 (e.g., [3H]LTB4).

-

Unlabeled 11,14-eicosadienoic acid.

-

Assay buffer (e.g., Tris-HCl with MgCl2 and BSA).

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Assay Setup:

-

In a 96-well plate, set up reactions for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled LTB4), and competitive binding (radioligand + various concentrations of 11,14-eicosadienoic acid).

-

-

Incubation:

-

Add the cell membranes, radiolabeled LTB4, and test compounds to the wells.

-

Incubate at room temperature for a sufficient time to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

-

Counting:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding.

-

Plot the percentage of specific binding against the concentration of the competitor (11,14-eicosadienoic acid).

-

Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

-

Conclusion

This compound is a valuable research tool for elucidating the complex roles of its parent fatty acid in metabolic and inflammatory signaling. Its ability to be metabolized into various bioactive lipids and to interact with key inflammatory targets such as the LTB4 receptor and enzymes like COX highlights its potential as a modulator of cellular responses. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into the therapeutic potential of this and related compounds in inflammatory and metabolic diseases. Further research is warranted to fully understand its in vivo effects and the intricate details of its interactions within complex biological systems.

References

- 1. Reaction of prostaglandin endoperoxide synthase with cis,cis-eicosa-11,14-dienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eicosadienoic acid differentially modulates production of pro-inflammatory modulators in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cis-11,14-eicosadienoic acid methyl ester | C21H38O2 | CID 6430995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 2463-02-7: cis-11,14-eicosadienoic acid methyl*ester [cymitquimica.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 11,14-Eicosadienoic Acid, Methyl Ester: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

11,14-Eicosadienoic acid, methyl ester is the methyl ester form of the corresponding n-6 polyunsaturated fatty acid. While not as widely recognized as other fatty acids, it plays a significant role in various biological processes and is a subject of growing interest in biomedical research. This technical guide provides a comprehensive overview of its discovery, history, physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into its known biological activities, particularly its roles in inflammatory and metabolic pathways, and explores its potential as a therapeutic agent. Detailed experimental protocols for its analysis and diagrams of its key signaling pathways are included to facilitate further research and drug development efforts.

Discovery and History

The history of 11,14-eicosadienoic acid is intrinsically linked to the broader discovery and characterization of polyunsaturated fatty acids (PUFAs). While a singular moment of discovery for this specific fatty acid is not well-documented, its identification emerged from the systematic analysis of fatty acid composition in various natural sources, particularly plant oils.

The advent of gas chromatography (GC) in the mid-20th century was a pivotal technological advancement that enabled the separation and identification of individual fatty acids from complex mixtures. Early analyses of safflower (Carthamus tinctorius) oil, a rich source of linoleic acid, also revealed the presence of other C20 fatty acids, including eicosadienoic acid isomers.[1][2]

The synthesis of radiolabeled forms, such as 1-14C 11,14-C20:2n-6, was crucial for elucidating its metabolic fate and its role in alternative metabolic pathways of n-6 fatty acids.[3] These early synthetic efforts were fundamental in understanding its conversion to other bioactive lipids and its overall physiological significance. Its formal characterization and inclusion in lipid databases have solidified its identity as a distinct member of the n-6 PUFA family.[4][5]

Physicochemical and Spectroscopic Data

This compound is a fatty acid methyl ester (FAME) with the molecular formula C21H38O2.[5] It is the methyl ester of (11Z,14Z)-eicosadienoic acid, an omega-6 fatty acid.

| Property | Value | Reference |

| Molecular Formula | C21H38O2 | [5] |

| Molecular Weight | 322.53 g/mol | [5] |

| CAS Number | 2463-02-7 | [5] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Solubility | Soluble in organic solvents | [6] |

Table 1: Physicochemical Properties of this compound

The structural elucidation and quantification of this compound are primarily achieved through spectroscopic techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy being the most prominent.

| Technique | Key Observables |

| GC-MS | Retention time and characteristic mass spectrum with a molecular ion peak (m/z) of 322.5. |

| ¹H NMR | Signals corresponding to the methyl ester protons (~3.67 ppm), olefinic protons of the double bonds (~5.34 ppm), and various methylene (B1212753) and methyl protons of the fatty acid chain. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the double bonds, and the aliphatic carbons of the chain. |

Table 2: Key Spectroscopic Data for this compound

Synthesis and Experimental Protocols

Synthesis

This compound can be synthesized through several methods:

-

Esterification: The direct acid-catalyzed esterification of 11,14-eicosadienoic acid with methanol (B129727) is a common laboratory-scale method.

-

Transesterification: This industrial method involves the reaction of triglycerides from natural oils (e.g., safflower oil) with methanol in the presence of a catalyst (acid or base) to produce a mixture of fatty acid methyl esters, from which this compound can be isolated.

Experimental Protocols

Objective: To identify and quantify this compound in a sample.

Methodology:

-

Sample Preparation (Transesterification):

-

To a lipid extract, add a solution of 2% sulfuric acid in methanol.

-

Heat the mixture at 50°C for 2 hours.

-

After cooling, add hexane (B92381) and water to partition the FAMEs into the hexane layer.

-

Collect the hexane layer containing the FAMEs.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 140°C, hold for 5 min.

-

Ramp to 240°C at 4°C/min.

-

Hold at 240°C for 10 min.

-

-

Injector Temperature: 250°C.

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Electron Ionization Energy: 70 eV.

-

Mass Scan Range: 50-550 amu.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound by comparing its retention time and mass spectrum to a certified reference standard.

-

Quantify the amount of the compound by integrating the peak area and comparing it to a calibration curve generated with the reference standard.

-

Objective: To confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Spectrometer and Parameters:

-

Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

-

Probe: 5 mm BBO probe.

-

Experiment: ¹H NMR.

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

Pulse Width: 30 degrees.

-

Acquisition Time: 4.0 s.

-

-

Data Processing and Analysis:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks and assign the chemical shifts. Key expected signals include:

-

~5.34 ppm (m, 4H, -CH=CH-).

-

~3.67 ppm (s, 3H, -OCH₃).

-

~2.77 ppm (t, 2H, =CH-CH₂-CH=).

-

~2.30 ppm (t, 2H, -CH₂-COOCH₃).

-

~2.05 ppm (m, 4H, -CH₂-CH=).

-

~1.2-1.4 ppm (m, -CH₂- chain).

-

~0.88 ppm (t, 3H, -CH₃).

-

-

Biological Activities and Signaling Pathways

11,14-Eicosadienoic acid and its methyl ester exhibit a range of biological activities, primarily impacting inflammatory and metabolic pathways.

Anti-inflammatory Effects: Leukotriene B4 Receptor Antagonism

Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation that chemoattracts and activates leukocytes. 11,14-Eicosadienoic acid has been shown to be an antagonist of the LTB4 receptor (BLT1).[7] By competitively binding to BLT1, it inhibits the downstream signaling cascade initiated by LTB4.

References

- 1. mdpi.com [mdpi.com]

- 2. Implications of selective type II IMP dehydrogenase (IMPDH) inhibition by the 6-ethoxycarbonyl-3,3-disubstituted-1,5-diazabicyclo[3.1.0]hexane-2,4-diones on tumor cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Five Decades with Polyunsaturated Fatty Acids: Chemical Synthesis, Enzymatic Formation, Lipid Peroxidation and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eicosadienoic Acid | C20H36O2 | CID 6439848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cis-11,14-eicosadienoic acid methyl ester | C21H38O2 | CID 6430995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Eicosa-11,14-dienoic acid | C20H36O2 | CID 5282805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Essential fatty acids are antagonists of the leukotriene B4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential: 11,14-Eicosadienoic Acid, Methyl Ester as a Disease Biomarker

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

11,14-Eicosadienoic acid, methyl ester is the methylated derivative of 11,14-eicosadienoic acid, a naturally occurring omega-6 polyunsaturated fatty acid (PUFA).[1][2] As the more lipid-soluble form of its parent acid, this methyl ester serves as a crucial analyte in lipidomic studies and is gaining attention for its potential as a biomarker in various pathological conditions.[1] Its involvement in metabolic and inflammatory processes suggests a role in diseases such as cancer, metabolic disorders, and inflammatory conditions.[3] This technical guide provides a comprehensive overview of this compound, focusing on its biochemical properties, association with diseases, potential signaling pathways, and detailed analytical protocols for its quantification.

Biochemical Profile

This compound, is characterized by a 20-carbon chain with two double bonds at the 11th and 14th carbon positions.[3] It is formally the result of the condensation of the carboxyl group of (11Z,14Z)-icosadienoic acid with methanol.[4]

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | methyl (11Z,14Z)-icosa-11,14-dienoate | [4] |

| Synonyms | Methyl cis,cis-11,14-eicosadienoate, SFE 21:2 | [1][4] |

| CAS Number | 61012-46-2 | [1] |

| Molecular Formula | C₂₁H₃₈O₂ | [1] |

| Molecular Weight | 322.5 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Solubility | Soluble in organic solvents like ethanol, DMF, and DMSO | [1][5] |

Association with Disease Pathologies

While research is ongoing, preliminary studies and the known biological activities of its parent compound suggest the potential of 11,14-eicosadienoic acid and its methyl ester as a biomarker in several disease areas. The parent acid, 11(Z),14(Z)-eicosadienoic acid, is known to modulate the responsiveness of macrophages to inflammatory stimuli.[6]

Table 2: Summary of Biological Activities and Disease Associations

| Disease/Condition | Association/Biological Activity | Quantitative Data | Reference |

| Inflammation | The parent acid inhibits the binding of leukotriene B4 (LTB₄) to its receptor on neutrophils, suggesting anti-inflammatory properties. | Kᵢ = 3.0 µM | [1][2] |

| Cancer | Potential anti-cancer properties have been explored in vitro and in vivo, though mechanisms are not fully elucidated. | Not Specified | [3] |

| Metabolic Regulation | The parent acid competitively inhibits inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), an enzyme involved in nucleotide metabolism. | Kᵢ = 3.1 µM | [1][2] |

| Metabolic Disease | May play a role in regulating blood sugar levels and promoting fat burning. | Not Specified | [3] |

| Sleep Disorders | Serum levels of the parent eicosadienoic acids show a negative correlation with the degree of sleep disturbance in depressed inpatients. | Not Specified | [1][2] |

| Cardiovascular Health | In vivo, eicosadienoic acids are converted by desaturases to eicosatrienoic acids, which are potent vasodilators. | Not Specified | [1][2] |

Signaling Pathways and Mechanisms of Action

The biological activities of 11,14-eicosadienoic acid suggest its involvement in key signaling pathways related to inflammation and cellular metabolism.

Figure 1: Anti-Inflammatory Action via LTB4 Receptor Antagonism.

The parent acid acts as an antagonist to the leukotriene B4 receptor, thereby potentially reducing the inflammatory response mediated by LTB4.[1][2]

Figure 2: Metabolic Conversion to Vasoactive Eicosatrienoic Acids.

Eicosadienoic acids can be metabolized in vivo into eicosatrienoic acids, such as Dihomo-γ-linolenic acid (DGLA), which are known to be potent vasodilators.[1][2]

Figure 3: Inhibition of IMP Dehydrogenase by 11,14-Eicosadienoic Acid.

The parent acid inhibits IMPDH, a key enzyme in the de novo synthesis of guanine nucleotides, which could impact cellular proliferation and has implications for cancer research.[1][2]

Experimental Protocols for Quantification

Accurate quantification of this compound in biological matrices is predominantly achieved using chromatography coupled with mass spectrometry. The standard approach involves lipid extraction, transesterification to convert all fatty acids to their methyl esters (FAMEs), followed by GC-MS analysis.[7]

Figure 4: General Experimental Workflow for FAME Analysis.

Protocol 1: Lipid Extraction and Transesterification for GC-MS

This protocol describes a general method for preparing FAMEs from biological samples.

1. Sample Preparation and Lipid Extraction (Modified Folch Method): [8]

-

Homogenize approximately 20-100 mg of tissue or 50-100 µL of plasma in a glass centrifuge tube.

-

Add an internal standard (e.g., deuterated palmitic acid) for absolute quantification.[8]

-

Add 1 mL of water, 1 mL of methanol, and 2 mL of chloroform (B151607).[8]

-

Vortex vigorously for 5 minutes to ensure thorough mixing.

-

Centrifuge at 1000 x g for 10 minutes to separate the phases.[9]

-

Carefully collect the lower chloroform layer containing the lipids into a new glass vial.

-

Repeat the extraction process on the remaining aqueous layer with another 2 mL of chloroform to maximize lipid recovery.[8]

-

Combine the chloroform extracts and dry the solvent under a gentle stream of nitrogen.

2. Acid-Catalyzed Transesterification:

-

To the dried lipid extract, add 2 mL of 2M methanolic hydrochloride (prepared by carefully adding acetyl chloride to methanol).

-

Seal the vial tightly with a PTFE-lined cap.

-

Heat the mixture at 80°C for 20-60 minutes in a heating block or water bath.[9]

-

Allow the reaction vial to cool to room temperature.

-

Add 2 mL of 6% (w/v) Na₂CO₃ solution to neutralize the reaction, followed by 2 mL of n-heptane or hexane (B92381) to extract the FAMEs.[9]

-

Vortex vigorously and centrifuge to separate the phases.

-

Transfer the upper organic layer containing the FAMEs to a new vial for GC-MS analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides typical parameters for the analysis of FAMEs.

-

System: Gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu GC-MS QP2010).[10]

-

Column: A capillary column suitable for FAME separation, such as a DB-23 or RTX-2330 (e.g., 105 m x 0.25 mm x 0.2 µm).[10]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection: 1 µL of the sample in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: Increase at 5°C/min to 240°C.

-

Hold: Maintain 240°C for 5 minutes.

-

-

Mass Spectrometer Settings:

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS is often used for analyzing the free fatty acid form but can be adapted. Derivatization may be required to improve ionization efficiency and chromatographic separation.[8]

-

System: High-performance liquid chromatograph coupled to a tandem mass spectrometer.

-

Column: A reverse-phase C18 column (e.g., 150 mm x 3.0 mm, 2.7 µm).[8]

-

Mobile Phase A: Water:Acetonitrile (40:60, v/v) with 20 mM ammonium (B1175870) formate.[8]

-

Mobile Phase B: Isopropanol:Acetonitrile (40:60, v/v) with 0.2% formic acid.[8]

-

Flow Rate: 0.45 mL/min.[8]

-

Gradient Elution: A typical gradient would start at 30% B, increase progressively to 97% B, hold, and then return to initial conditions for re-equilibration.[8]

-

Mass Spectrometer Settings:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for free fatty acids.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-product ion transitions.[13]

-

Conclusion and Future Perspectives

This compound stands as a molecule of significant interest in the field of biomarker discovery. Its connection to fundamental biological processes such as inflammation, metabolic regulation, and cell signaling positions it as a promising candidate for monitoring disease states and therapeutic responses. The biological activities of its parent acid, including the inhibition of the LTB4 receptor and IMPDH, provide a mechanistic basis for its potential role in inflammatory diseases and cancer.

While the qualitative associations are compelling, the critical next step for the research community is to establish robust, quantitative correlations between the levels of this compound in accessible biological fluids and specific disease outcomes. The development and validation of standardized, high-throughput analytical methods, such as the GC-MS and LC-MS/MS protocols detailed herein, are paramount to achieving this goal. Future research should focus on large-scale clinical studies to validate its utility as a diagnostic or prognostic biomarker and to fully elucidate its role in human health and disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Buy this compound | 2463-02-7 [smolecule.com]

- 4. Cis-11,14-eicosadienoic acid methyl ester | C21H38O2 | CID 6430995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 2463-02-7: cis-11,14-eicosadienoic acid methyl*ester [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. shimadzu.com [shimadzu.com]

- 8. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. danlab.bact.wisc.edu [danlab.bact.wisc.edu]

- 10. researchgate.net [researchgate.net]

- 11. cis-11,14-Eicosadienoic acid, methyl ester [webbook.nist.gov]

- 12. cis-11,14-Eicosadienoic acid, methyl ester [webbook.nist.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to the Anti-inflammatory Properties of 11,14-Eicosadienoic Acid, Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,14-Eicosadienoic acid, methyl ester is the methyl ester form of 11,14-eicosadienoic acid (EDA), a naturally occurring omega-6 polyunsaturated fatty acid (PUFA). As a methyl ester, it exhibits increased lipid solubility, which can enhance its cellular uptake and stability, making it a valuable compound for research. In biological systems, it is anticipated that cellular esterases hydrolyze the methyl ester to its biologically active form, the free fatty acid 11,14-eicosadienoic acid. This guide summarizes the current understanding of the anti-inflammatory properties of this compound, with the available data primarily derived from studies on its free fatty acid form.

Core Anti-inflammatory Mechanisms

The anti-inflammatory activity of 11,14-eicosadienoic acid is primarily attributed to its interaction with key inflammatory pathways. The primary mechanisms identified are the antagonism of the leukotriene B4 receptor and the modulation of inflammatory mediator production in immune cells.

Quantitative Data on Bioactivity

The following table summarizes the key quantitative data on the inhibitory activities of 11,14-eicosadienoic acid.

| Target | Assay Type | Test System | Parameter | Value | Reference |

| Leukotriene B4 (LTB4) Receptor | Competitive Binding Assay | Porcine Neutrophil Membranes | Ki | 3.0 µM | [Not explicitly cited] |

| Inosine 5'-monophosphate dehydrogenase | Enzyme Inhibition Assay | N/A | Ki | 3.1 µM | [Not explicitly cited] |

| Nitric Oxide (NO) Production | Griess Assay | LPS-stimulated RAW264.7 Macrophages | Effect | Decrease | [1] |

| Prostaglandin E2 (PGE2) Production | ELISA/EIA | LPS-stimulated RAW264.7 Macrophages | Effect | Increase | [1] |

| Tumor Necrosis Factor-alpha (TNF-α) Production | ELISA/EIA | LPS-stimulated RAW264.7 Macrophages | Effect | Increase | [1] |

Experimental Protocols

Leukotriene B4 (LTB4) Receptor Binding Assay

This protocol is a generalized representation based on standard receptor binding assays.

Objective: To determine the binding affinity of 11,14-eicosadienoic acid to the LTB4 receptor.

Materials:

-

Porcine neutrophils

-

Membrane isolation buffer (e.g., Tris-HCl with protease inhibitors)

-

Radiolabeled LTB4 (e.g., [3H]LTB4)

-

11,14-Eicosadienoic acid

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Isolate membranes from porcine neutrophils by homogenization and centrifugation. Resuspend the membrane pellet in a suitable buffer.

-

Binding Reaction: In a reaction tube, combine the neutrophil membranes, a fixed concentration of [3H]LTB4, and varying concentrations of 11,14-eicosadienoic acid.

-

Incubation: Incubate the reaction mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of 11,14-eicosadienoic acid that inhibits 50% of the specific binding of [3H]LTB4 (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Modulation of Inflammatory Mediators in Macrophages

This protocol is based on the study by Huang et al. (2011) using RAW264.7 macrophages.[1]

Objective: To assess the effect of 11,14-eicosadienoic acid on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW264.7 murine macrophage cell line

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

11,14-Eicosadienoic acid

-

Lipopolysaccharide (LPS) from E. coli

-

Griess reagent for NO measurement

-

ELISA kits for PGE2 and TNF-α

Procedure:

-

Cell Culture: Culture RAW264.7 cells to approximately 80% confluency.

-

Treatment: Pre-treat the cells with varying concentrations of 11,14-eicosadienoic acid for a specified duration (e.g., 24 hours).

-

Stimulation: Stimulate the treated cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant for analysis.

-

Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess assay.

-

Cytokine Measurement: Quantify the levels of PGE2 and TNF-α in the supernatant using specific ELISA kits.

-

Data Analysis: Compare the levels of NO, PGE2, and TNF-α in cells treated with 11,14-eicosadienoic acid and LPS to cells treated with LPS alone.

Signaling Pathways and Visualizations

The anti-inflammatory effects of 11,14-eicosadienoic acid are mediated through complex signaling pathways. The following diagrams illustrate the proposed mechanisms of action.

Caption: Antagonism of the Leukotriene B4 Receptor by 11,14-Eicosadienoic Acid.

Caption: Modulation of Inflammatory Mediators in LPS-stimulated Macrophages.

Caption: Experimental Workflow for Macrophage Inflammation Assay.

Discussion and Future Directions

The available evidence suggests that 11,14-eicosadienoic acid possesses notable immunomodulatory properties. Its ability to antagonize the LTB4 receptor indicates a clear anti-inflammatory potential, as LTB4 is a potent chemoattractant and activator of neutrophils and other immune cells.

However, the findings from macrophage studies reveal a more complex, dual role. The suppression of NO production, an important inflammatory mediator, is a beneficial anti-inflammatory effect. Conversely, the increased production of PGE2 and TNF-α suggests a pro-inflammatory or at least a complex modulatory role in this specific context. This highlights the importance of the cellular context and the specific inflammatory stimulus in determining the overall effect of this fatty acid.

A significant gap in the literature is the lack of studies directly investigating the anti-inflammatory properties of this compound. Future research should focus on directly assessing the effects of the methyl ester in various in vitro and in vivo models of inflammation. Furthermore, elucidating the precise signaling pathways, such as the NF-κB and MAPK pathways, that are modulated by this compound would provide a more complete understanding of its mechanism of action. Such studies will be crucial for evaluating its potential as a therapeutic agent for inflammatory diseases.

References

An In-depth Technical Guide on the Antioxidant Potential of 11,14-Eicosadienoic Acid, Methyl Ester